molecular formula C8H5ClN2O B12635981 5-Chloro-2,6-naphthyridin-1(2H)-one

5-Chloro-2,6-naphthyridin-1(2H)-one

Cat. No.: B12635981
M. Wt: 180.59 g/mol
InChI Key: GVXDLEMAFAXTOA-UHFFFAOYSA-N
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Description

5-Chloro-2,6-naphthyridin-1(2H)-one: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a chloro substituent at the 5th position and a keto group at the 1st position of the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,6-naphthyridin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloronicotinic acid with ammonia or amines, followed by cyclization to form the naphthyridine ring. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,6-naphthyridin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 5-chloro-2,6-naphthyridin-1-ol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Naphthyridine oxides.

    Reduction: 5-Chloro-2,6-naphthyridin-1-ol.

    Substitution: Various substituted naphthyridines depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2,6-naphthyridin-1(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2,6-naphthyridin-1(2H)-one in biological systems involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or interfere with DNA replication. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Naphthyridin-1(2H)-one: Lacks the chloro substituent at the 5th position.

    5-Bromo-2,6-naphthyridin-1(2H)-one: Contains a bromo substituent instead of a chloro substituent.

    5-Methyl-2,6-naphthyridin-1(2H)-one: Contains a methyl group at the 5th position.

Uniqueness

5-Chloro-2,6-naphthyridin-1(2H)-one is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where the chloro group plays a crucial role in the compound’s activity.

Properties

IUPAC Name

5-chloro-2H-2,6-naphthyridin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-5-1-4-11-8(12)6(5)2-3-10-7/h1-4H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXDLEMAFAXTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=C1C(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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